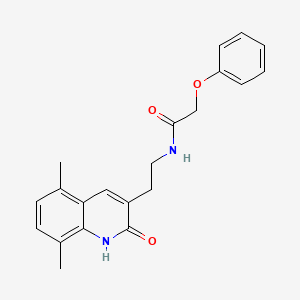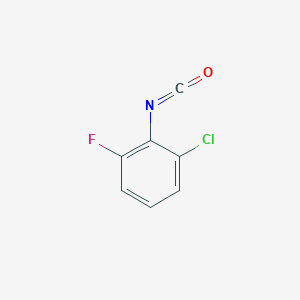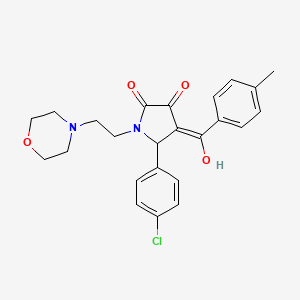
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxyacetamide, also known as DQ-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DQ-1 is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
- The study on Structural Aspects and Properties of Salt and Inclusion Compounds explores the structural characteristics of amide-containing isoquinoline derivatives. These compounds exhibit interesting behaviors when treated with different acids, leading to the formation of gels or crystalline solids. The structural analysis revealed insights into the gel formation process and the fluorescence properties of these compounds, providing a foundation for understanding the physical and chemical properties of similar quinoline derivatives (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Synthesis and Antibacterial Activity
- Research on Synthesis and Antibacterial Activity of Ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate shows that the reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone with aromatic aldehydes and ethyl cyanoacetate yields pyranoquinoline derivatives with potential antibacterial properties. These compounds were found to be moderately effective against bacterial growth, highlighting the therapeutic potential of quinoline derivatives in antibacterial applications (Asghari, S., Ramezani, S., & Mohseni, M., 2014).
Antifungal Agents
- Another study on 2-(2-oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents identifies compounds within the quinoline family that demonstrate significant antifungal activity against Candida and Aspergillus species. The research emphasizes the importance of chemical modifications to improve the biological activity and stability of these compounds, suggesting their potential as antifungal agents (Bardiot, D. et al., 2015).
Propiedades
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-8-9-15(2)20-18(14)12-16(21(25)23-20)10-11-22-19(24)13-26-17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZYBFFOSMNRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide hydrochloride](/img/structure/B2376710.png)


![ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B2376719.png)
![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide](/img/structure/B2376721.png)
![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2376723.png)
![2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2376727.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2376728.png)

![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376730.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide](/img/structure/B2376731.png)
![8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2376732.png)
![1-Cycloheptyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2376733.png)